

understanding the stability and storage of sec-butyl chloroformate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: sec-Butyl chloroformate

Cat. No.: B094785

[Get Quote](#)

An In-depth Technical Guide on the Stability and Storage of **Sec-Butyl Chloroformate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and storage of **sec-butyl chloroformate**, a key reagent in organic synthesis and the development of pharmaceuticals. Due to its inherent reactivity, a thorough understanding of its stability profile is critical for ensuring laboratory safety, maintaining reagent purity, and achieving reproducible experimental outcomes. This document details the chemical properties, known degradation pathways, and recommended storage and handling procedures for **sec-butyl chloroformate**. It includes a compilation of available stability data, primarily focusing on its classification as a secondary alkyl chloroformate and drawing parallels with its close analogue, isopropyl chloroformate, due to the limited availability of specific quantitative data for the title compound. Detailed experimental protocols for assessing stability through gas chromatography (GC) and differential scanning calorimetry (DSC) are provided to guide researchers in setting up their own stability studies.

Introduction

Sec-butyl chloroformate (SBCF) is a colorless liquid with the chemical formula $C_5H_9ClO_2$. It belongs to the family of chloroformates, which are esters of chloroformic acid. These compounds are characterized by the presence of a reactive acyl chloride functionality, making

them valuable intermediates in a variety of chemical transformations. In the pharmaceutical and drug development sectors, **sec-butyl chloroformate** is utilized in the synthesis of carbamates, carbonates, and other derivatives, often serving as a protecting group for amines or as a linker in more complex molecules.

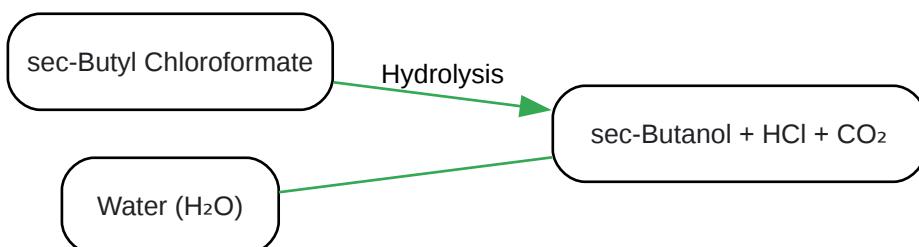
The utility of **sec-butyl chloroformate** is, however, intrinsically linked to its stability. As a secondary alkyl chloroformate, it is known to be less stable than its primary alkyl and aryl counterparts. The primary modes of degradation are hydrolysis and thermal decomposition. Understanding the kinetics and mechanisms of these degradation pathways is paramount for its effective use. This guide aims to consolidate the available information on the stability of **sec-butyl chloroformate** and provide practical guidance for its storage and handling.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **sec-butyl chloroformate** is presented in Table 1.

Table 1: Chemical and Physical Properties of **Sec-Butyl Chloroformate**

Property	Value
Molecular Formula	C ₅ H ₉ ClO ₂
Molecular Weight	136.58 g/mol
CAS Number	17462-58-7
Appearance	Colorless liquid
Boiling Point	Approximately 139 °C
Flash Point	31 °C (87.8 °F)
Density	1.05 g/cm ³
Solubility	Insoluble in water (reacts); Soluble in most organic solvents


Stability Profile

The stability of **sec-butyl chloroformate** is primarily influenced by its susceptibility to hydrolysis and thermal decomposition.

Hydrolytic Stability

Sec-butyl chloroformate reacts readily with water and moisture, undergoing hydrolysis to produce sec-butanol, hydrochloric acid (HCl), and carbon dioxide (CO₂)[1]. This reaction is typically rapid and exothermic.

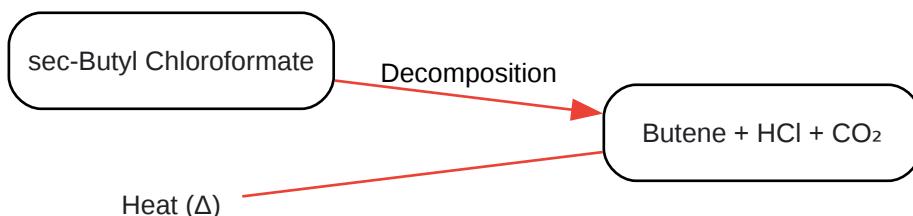
Decomposition Pathway: Hydrolysis

[Click to download full resolution via product page](#)

Caption: Hydrolysis of **sec-butyl chloroformate**.

Due to a lack of specific kinetic data for **sec-butyl chloroformate**, data for the analogous compound, isopropyl chloroformate, is presented as a proxy. The hydrolysis of isopropyl chloroformate has been shown to be rapid, with a half-life of 5.6 minutes at 24.5 °C[2]. The rate of hydrolysis is expected to be dependent on temperature and pH.

Table 2: Hydrolysis Half-life of Isopropyl Chloroformate in Water (as an analogue for **Sec-Butyl Chloroformate**)


Temperature (°C)	Half-life (minutes)
24.5	5.6

Data for isopropyl chloroformate is used as an estimate for **sec-butyl chloroformate** due to structural similarity.

Thermal Stability

Sec-butyl chloroformate is thermally unstable and will decompose upon heating. As a secondary alkyl chloroformate, its thermal stability is lower than that of primary alkyl and aryl chloroformates^{[3][4]}. The thermal decomposition of alkyl chloroformates can proceed through different mechanisms, including an ion-pair mechanism, which can lead to the formation of rearranged alkyl halides and olefins^[3]. In the case of **sec-butyl chloroformate**, thermal decomposition is expected to yield butene, hydrochloric acid, and carbon dioxide. Hazardous decomposition products under fire conditions may also include phosgene^[5].

Decomposition Pathway: Thermal Decomposition

[Click to download full resolution via product page](#)

Caption: Thermal decomposition of **sec-butyl chloroformate**.

Quantitative data on the thermal decomposition kinetics of liquid **sec-butyl chloroformate** is not readily available in the reviewed literature. However, it is known to be flammable and should be kept away from heat, sparks, and open flames^[5].

Storage and Handling

Proper storage and handling are crucial to maintain the quality of **sec-butyl chloroformate** and to ensure laboratory safety.

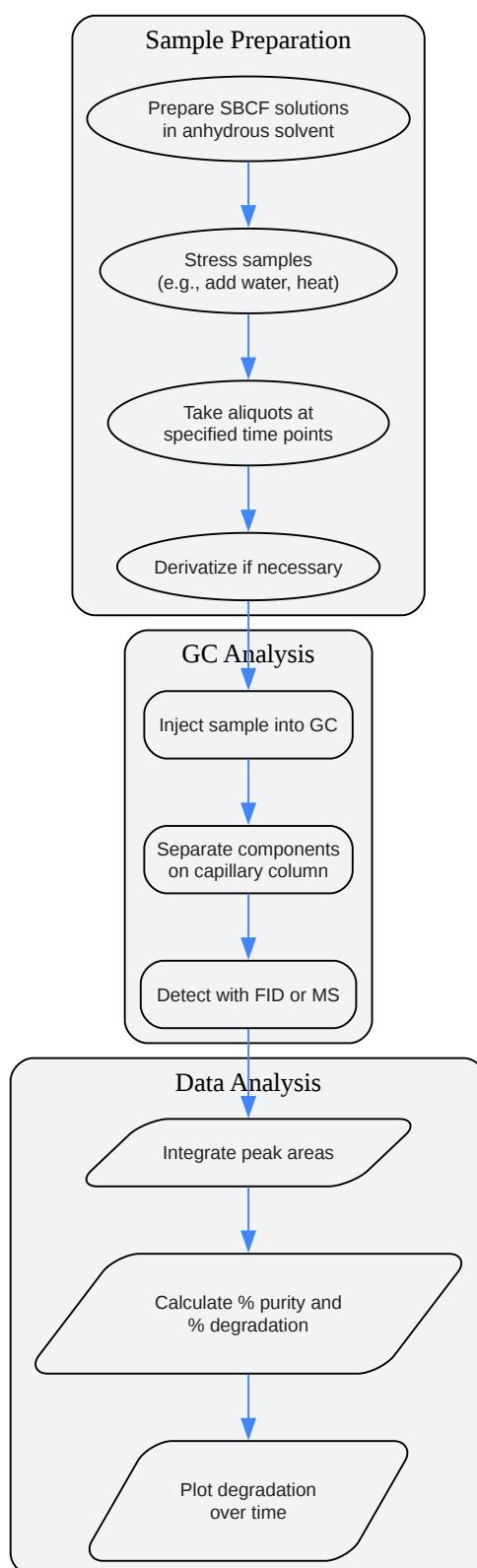
Recommended Storage Conditions

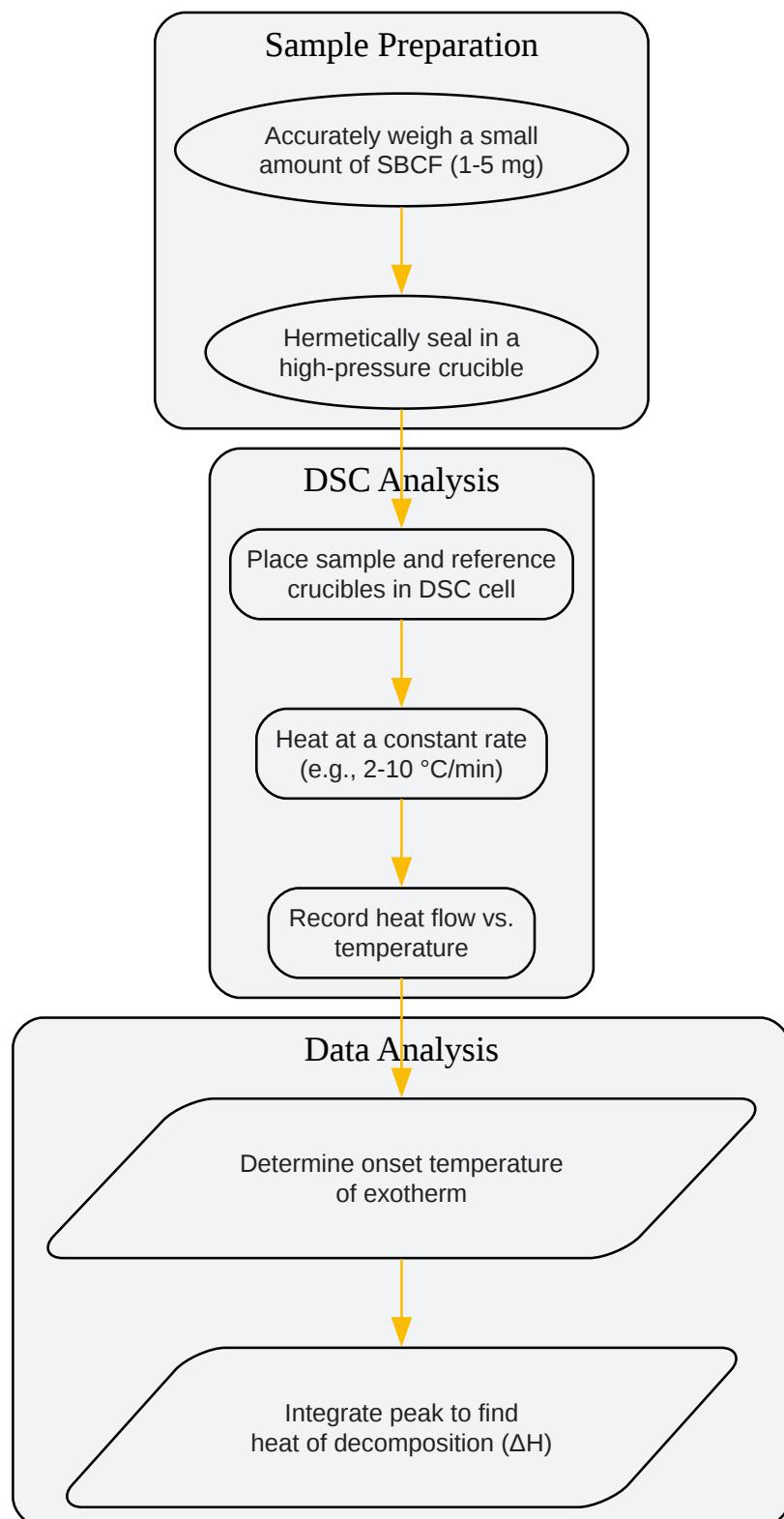
Based on information from various safety data sheets, the following storage conditions are recommended:

- Temperature: Store in a cool place. Several sources recommend refrigeration, with some specifying temperatures below 8°C and others as low as -20°C for long-term storage[5][6][7].
- Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
- Container: Keep the container tightly sealed in a dry and well-ventilated place[1][6].
- Incompatibilities: Avoid contact with strong oxidizing agents, acids, bases, and metals[1][6].

Handling Precautions

- Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors[1][6].
- Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[1].
- Avoid contact with skin and eyes[1].
- Keep away from sources of ignition as the material is flammable[5].
- Ground all equipment when handling to prevent static discharge[5].
- Have appropriate spill-control materials readily available.


Experimental Protocols for Stability Assessment


To enable researchers to perform their own stability studies on **sec-butyl chloroformate**, the following detailed experimental protocols for Gas Chromatography (GC) and Differential Scanning Calorimetry (DSC) are provided. These are based on general best practices for reactive chemicals, as specific validated methods for **sec-butyl chloroformate** are not widely published.

Stability-Indicating GC Method

This method is designed to separate the parent **sec-butyl chloroformate** from its potential degradation products, such as sec-butanol.

Experimental Workflow: GC Stability Study

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. capotchem.cn [capotchem.cn]
- 2. Isopropyl chloroformate | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Factors in the formation of isomerically and optically pure alkyl halides. Part VII. Rearrangements occurring during the thermal decomposition of alkyl chloroformates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited [mdpi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. paushak.com [paushak.com]
- 7. Sec-butyl chloroformate | 17462-58-7 [sigmaaldrich.com]
- To cite this document: BenchChem. [understanding the stability and storage of sec-butyl chloroformate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b094785#understanding-the-stability-and-storage-of-sec-butyl-chloroformate\]](https://www.benchchem.com/product/b094785#understanding-the-stability-and-storage-of-sec-butyl-chloroformate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com